![molecular formula C19H14Cl2N2O2S B2916937 [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 338413-63-1](/img/structure/B2916937.png)
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate” is a chemical compound . It is available for scientific research needs .
Molecular Structure Analysis
The molecular formula of this compound is C19H14Cl2N2O2S . The InChI (International Chemical Identifier) string is InChI=1/C19H14Cl2N2O2S/c20-14-7-9-15 (10-8-14)23-19 (24)25-12-13-4-3-11-22-18 (13)26-17-6-2-1-5-16 (17)21/h1-11H,12H2, (H,23,24) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 405.29 . The solubility of this compound in DMSO is unknown .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Chlorophenols, such as 2-chlorophenol and its derivatives, are evaluated for their contamination effects on aquatic environments. They exhibit moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. Environmental persistence varies, with some conditions leading to moderate to high persistence, especially for compounds like 3-chlorophenol. Bioaccumulation is generally expected to be low, but these compounds significantly affect water quality due to their strong organoleptic effects (Krijgsheld & Gen, 1986).
Toxicological Studies
Studies on the degradation products of chemical warfare agents, including chlorophenols, highlight the formation, fate, and toxic effects of these compounds in the environment. This research is crucial for understanding the environmental and health impacts of chlorophenol derivatives, as well as for developing decontamination strategies (Munro et al., 1999).
Applications in Agriculture and Industry
N-phenyl carbamate compounds, like chlorpropham, belong to the carbamate group of pesticides, which have seen extensive use due to their effectiveness and relatively lower toxicity compared to other pesticide classes. However, concerns about environmental impact and toxicity to humans have led to increased research into their degradation and regulation (Smith & Bucher, 2012).
Advanced Materials and Chemical Synthesis
Research into organosilicon compounds with sulfur functionalities offers insights into the synthesis and application potential of such chemicals. These compounds are of interest for their unique properties and applications in creating advanced materials with specific functionalities (Vlasova, Sorokin, & Oborina, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-14-7-9-15(10-8-14)23-19(24)25-12-13-4-3-11-22-18(13)26-17-6-2-1-5-16(17)21/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHXDRMLRIAXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916854.png)
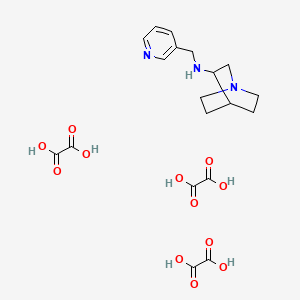
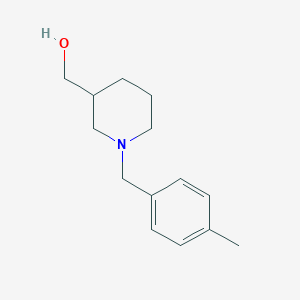
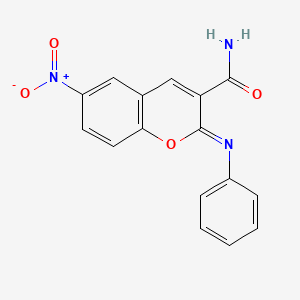
![4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2916863.png)
![4-[[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2916865.png)

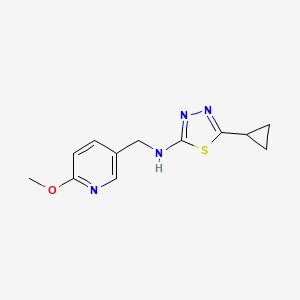
![N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916871.png)
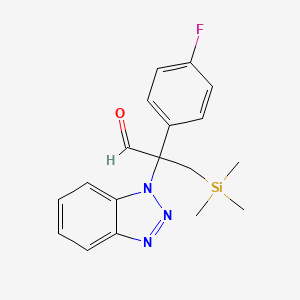
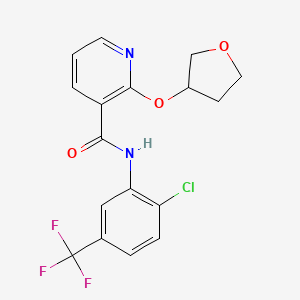
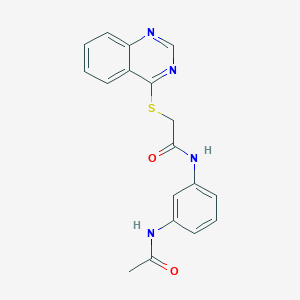

![2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2916877.png)